Vegfr-2-IN-19
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Overview
Description
Vegfr-2-IN-19 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is essential in both physiological and pathological conditions such as cancer, diabetic retinopathy, and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-19 typically involves the creation of quinoxaline-based derivatives. One common method includes the reaction of 3-methylquinoxaline with various substituents to achieve the desired pharmacophoric features . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the quinoxaline core structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-19 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Major Products Formed
The major products formed from these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2 .
Scientific Research Applications
Vegfr-2-IN-19 has a wide range of scientific research applications, including:
Mechanism of Action
Vegfr-2-IN-19 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and subsequent autophosphorylation . This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, ultimately reducing angiogenesis . Key molecular targets and pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Axitinib: A potent and selective inhibitor of VEGFR-2.
Uniqueness
Vegfr-2-IN-19 is unique due to its specific quinoxaline-based structure, which provides a distinct pharmacophoric profile compared to other VEGFR-2 inhibitors . This unique structure allows for enhanced binding affinity and selectivity towards VEGFR-2, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-phenyl-N-[4-(phenylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(15-16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)24-21(26)23-17-9-5-2-6-10-17/h1-14H,15H2,(H,22,25)(H2,23,24,26) |
InChI Key |
AAENGQYHFQWVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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